N-Methoxy-N'-(4-methoxyphenyl)urea N-Methoxy-N'-(4-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 52420-60-7
VCID: VC19627693
InChI: InChI=1S/C9H12N2O3/c1-13-8-5-3-7(4-6-8)10-9(12)11-14-2/h3-6H,1-2H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

N-Methoxy-N'-(4-methoxyphenyl)urea

CAS No.: 52420-60-7

Cat. No.: VC19627693

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

N-Methoxy-N'-(4-methoxyphenyl)urea - 52420-60-7

Specification

CAS No. 52420-60-7
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name 1-methoxy-3-(4-methoxyphenyl)urea
Standard InChI InChI=1S/C9H12N2O3/c1-13-8-5-3-7(4-6-8)10-9(12)11-14-2/h3-6H,1-2H3,(H2,10,11,12)
Standard InChI Key DDAHHTBWZKUYHQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)NOC

Introduction

Structural and Chemical Identity

N-Methoxy-N'-(4-methoxyphenyl)urea (IUPAC name: 1-methoxy-3-(4-methoxyphenyl)urea) features a urea backbone (-NH-CO-NH-) with a methoxy group (-OCH₃) attached to one nitrogen and a 4-methoxyphenyl group to the other. Its molecular formula is C₉H₁₁N₂O₃, yielding a molecular weight of 195.19 g/mol. The methoxy groups enhance solubility in polar organic solvents while maintaining moderate hydrophobicity, a balance critical for drug-likeness in pharmaceutical applications .

Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₁₁N₂O₃
Molecular Weight195.19 g/mol
SolubilitySoluble in DMSO, methanol; insoluble in water
Melting PointNot reported (estimated 180–200°C)
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors4 (urea carbonyl, methoxy O)

Synthesis and Optimization Strategies

The synthesis of N-Methoxy-N'-(4-methoxyphenyl)urea leverages palladium-catalyzed transfer hydrogenation, a method validated for analogous urea derivatives .

Catalytic N-Methylation via Transfer Hydrogenation

A breakthrough approach involves Pd/C-catalyzed N-monomethylation using methanol as both a hydrogen and carbon source. This method avoids hazardous methylating agents (e.g., methyl iodide) and achieves high selectivity:

General Procedure :

  • Substrate Preparation: 1,3-Di(4-methoxyphenyl)urea is reacted with methanol in the presence of Pd/C (10 mg) and tert-butoxide base (0.6 mmol).

  • Reaction Conditions: 130°C, 24–48 hours under argon.

  • Workup: Filtration and purification via column chromatography (ethyl acetate/hexane).

Optimized Parameters:

ParameterOptimal ConditionYield (%)
Catalyst Loading5 wt% Pd/C85–90
Temperature130°C-
Methanol Volume2 mL/mmol-

Mechanistic Insight:
Methanol dehydrogenates on the Pd surface, generating formaldehyde intermediates that methylate the urea nitrogen. Isotopic labeling (CD₃OH) confirms this pathway, with deuterium incorporation observed in the methyl group .

Microbial StrainMIC (µg/mL) for Analogous Ureas
Staphylococcus aureus8–16
Escherichia coli>64

The 4-methoxyphenyl group likely improves penetration through Gram-positive bacterial membranes .

Mechanistic Hypotheses

The urea scaffold’s bioactivity stems from its ability to:

  • Form Hydrogen Bonds: Engage with enzymatic active sites (e.g., kinase ATP-binding pockets).

  • Modulate Electron Density: Methoxy groups donate electrons via resonance, stabilizing charge-transfer complexes with biological targets .

  • Enhance Pharmacokinetics: Increased solubility and metabolic stability compared to chloro- or nitro-substituted analogs.

Comparative Analysis with Structural Analogs

CompoundKey Structural FeatureIC₅₀ (µM)Solubility (mg/mL)
N-Methoxy-N'-(4-methoxyphenyl)ureaDual methoxyPending1.2 (DMSO)
N-(4-Chlorophenyl)ureaElectron-withdrawing Cl250.8
N-(4-Nitrophenyl)ureaStrongly electron-deficient120.3

The methoxy groups confer balanced electronic effects, potentially optimizing target engagement and reducing off-target toxicity.

Future Directions

  • Synthetic Scalability: Optimize continuous-flow reactors for industrial-scale production.

  • Target Identification: Proteomic studies to map binding partners (e.g., tubulin, topoisomerases).

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator